molecular formula C7H2Cl3F3O B1404606 1,2,3-Trifluoro-5-(trichloromethoxy)benzene CAS No. 1404193-70-9

1,2,3-Trifluoro-5-(trichloromethoxy)benzene

Cat. No. B1404606
M. Wt: 265.4 g/mol
InChI Key: AEHLFPPQRYTXDJ-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-(trichloromethoxy)benzene , also known as α,α,α-Trifluoroanisole , is an organic compound with the molecular formula C7H2F6O . It belongs to the class of aryl trifluoromethyl ethers. The compound exhibits intriguing properties due to its unique substitution pattern, combining both fluorine and chlorine atoms .


Synthesis Analysis

The synthesis of this compound involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction replaces the chlorine atom with a hydrogen atom, resulting in the formation of 1,2,3-Trifluoro-5-(trichloromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-5-(trichloromethoxy)benzene consists of a benzene ring with three fluorine atoms (trifluoro) and one trichloromethoxy group attached. The arrangement of these substituents significantly influences the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 102°C .
  • Density : 1.226 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.406 (lit.) .

properties

IUPAC Name

1,2,3-trifluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHLFPPQRYTXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoro-5-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Reactant of Route 2
1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Reactant of Route 3
1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Reactant of Route 4
1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Reactant of Route 5
1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Reactant of Route 6
1,2,3-Trifluoro-5-(trichloromethoxy)benzene

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